

6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Overview

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Compound of Interest

Compound Name: 6,6-Difluoro-1,4-diazepane HBr
salt

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Introduction

6,6-Difluoro-1,4-diazepane hydrobromide is a fluorinated heterocyclic compound belonging to the diazepane class of molecules. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. As such, **6,6-Difluoro-1,4-diazepane HBr salt** represents a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutics. This document provides a technical overview of its chemical properties, based on available data.

Chemical and Physical Properties

Quantitative experimental data for **6,6-Difluoro-1,4-diazepane HBr salt** is not extensively available in peer-reviewed literature. The following table summarizes available information from commercial suppliers and predicted data.

| Property | Data | Source |
|--------------------|--|--------------|
| Molecular Formula | C ₅ H ₁₁ BrF ₂ N ₂ | BLDpharm[1] |
| Molecular Weight | 217.06 g/mol | BLDpharm[1] |
| CAS Number | 1422344-19-1 | BLDpharm[1] |
| Appearance | Solid (form not specified) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| Storage Conditions | Store at room temperature, keep dry and cool. | ChemScene[2] |

Spectroscopic Data

While specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the HBr salt are not publicly available in detail, commercial suppliers indicate the availability of such data upon request.[1] For the related 6,6-difluoro-1,4-diazepane dihydrochloride, predicted mass spectrometry data is available, suggesting a protonated molecule [M+H]⁺ with m/z of 137.08848.[3]

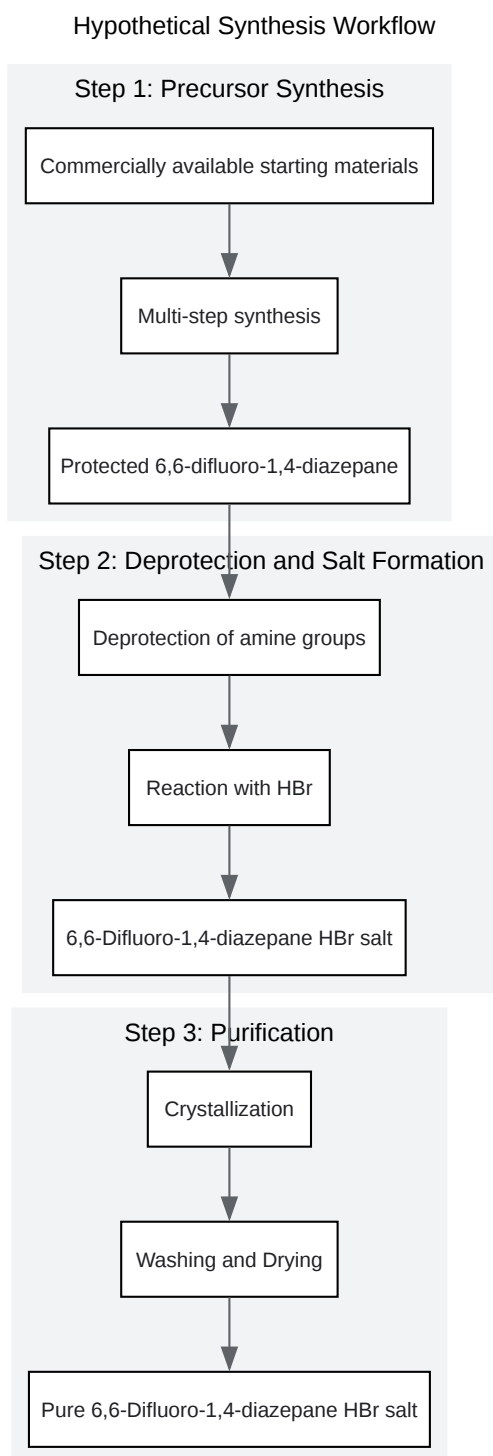
Chemical Stability and Reactivity

Detailed stability studies for **6,6-Difluoro-1,4-diazepane HBr salt** have not been published. As a hydrobromide salt of a diamine, it is expected to be a stable, crystalline solid under standard conditions. The diazepane ring may be susceptible to ring-opening reactions under harsh acidic or basic conditions. The fluorine atoms at the 6-position are generally stable but could potentially be eliminated under strongly basic conditions.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **6,6-Difluoro-1,4-diazepane HBr salt** are not readily available. However, general synthetic routes to 1,4-

diazepane derivatives often involve multi-step sequences. A plausible, though hypothetical, synthetic workflow is outlined below.



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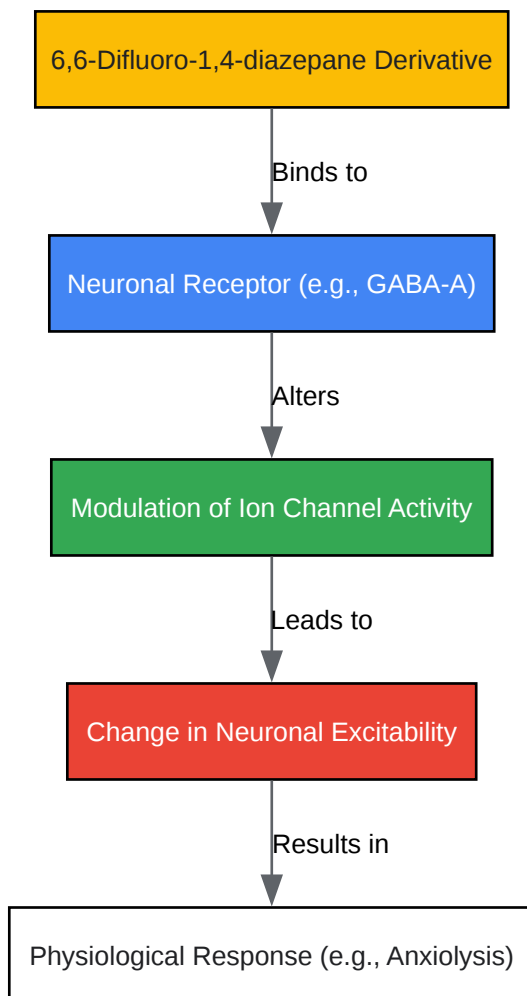
Caption: Hypothetical workflow for the synthesis of **6,6-Difluoro-1,4-diazepane HBr salt**.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **6,6-Difluoro-1,4-diazepane HBr salt**, the broader class of diazepine and benzodiazepine derivatives are well-known for their activity as central nervous system (CNS) modulators.^[4] Many of these compounds interact with GABA-A receptors, potentiating the effects of the neurotransmitter GABA and leading to anxiolytic, sedative, and anticonvulsant effects. The introduction of fluorine can modulate the potency and selectivity of such interactions.

Given its structural similarity to known CNS-active agents, it is plausible that 6,6-Difluoro-1,4-diazepane derivatives could be investigated for their potential to modulate neurotransmitter signaling pathways. A hypothetical signaling pathway that could be investigated is presented below.

Hypothetical Signaling Pathway Interaction

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Caption: Hypothetical interaction with a neuronal signaling pathway.

Conclusion

6,6-Difluoro-1,4-diazepane HBr salt is a fluorinated building block with potential for use in the development of novel therapeutic agents, particularly those targeting the central nervous system. While detailed experimental data on its chemical properties and biological activity is currently limited in the public domain, its structural features suggest it is a compound of interest

for further investigation. Researchers and drug development professionals are encouraged to perform detailed characterization and biological screening to fully elucidate the potential of this and related compounds.

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References

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- 3. eureka select.com [eureka select.com]
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